Betaine monohydrate
Overview
Description
Betaine monohydrate, also known as (Carboxymethyl)trimethylammonium hydroxide or trimethylglycine hydroxide, is a naturally occurring substance found in animals, plants, and microorganisms . It is a zwitterionic quaternary ammonium compound and is one of the main constituents of several food items like wheat, shellfish, spinach, and sugar beets . The molecular formula of Betaine monohydrate is C5H11NO2 × H2O and it has a molecular weight of 135.16 .
Synthesis Analysis
Betaine is synthesized in microorganisms through different metabolic pathways for the biosynthesis and catabolism of betaine . A process for preparing Anhydrous Betaine and Betaine Hydrochloride involves treating chloroacetic acid with sodium carbonate, and then dropping liquid trimethylamine to obtain Betaine products .Molecular Structure Analysis
The molecular structure of Betaine monohydrate is (CH3)3N+CH2COO- · H2O . The rotation of the carboxylic group changes the molecule from a highly symmetric (C s) conformation into a twisted conformation .Chemical Reactions Analysis
Betaine has been reported to diminish the base pair composition dependence of DNA thermal melting transitions . It has found application in the polymerase chain reaction (PCR), enhancing DNA amplification by reducing the formation of secondary structure in GC-rich DNA regions .Physical And Chemical Properties Analysis
Betaine monohydrate is soluble in water (50 mg/ml), yielding a clear, colorless solution . It is also soluble in methanol (55 g/100 g) and ethanol (8.7 g/100 g) . The physicochemical properties of betaine depend on the hydrogen bonding interactions between betaine, water, and acid molecules .Scientific Research Applications
Animal Nutrition : Eklund, Mosenthin, and Piepho (2006) investigated the effects of betaine monohydrate on nutrient digestibility in piglets. They found that betaine improved the digestibility of nutrients like crude protein and amino acids, indicating its potential use in animal nutrition (Eklund, Mosenthin, & Piepho, 2006).
Crystallography : A study by Mak (1990) focused on the crystal structure of betaine monohydrate, revealing its arrangement in a zigzag chain linked by hydrogen bonds. This study is significant for understanding the molecular structure of betaine monohydrate (Mak, 1990).
Thermochemical Analysis : Suuronen et al. (2002) explored the thermochemical behavior of betaine monohydrate under degradation conditions, contributing to the understanding of its stability and decomposition products (Suuronen, Pitkänen, Halttunen, & Moilanen, 2002).
Exercise Physiology : Armstrong et al. (2008) investigated the effects of betaine supplementation in rehydration solutions on physical performance in a hot environment, providing insights into its potential use in sports nutrition (Armstrong, Casa, Roti, Lee, Craig, Sutherland, Fiala, & Maresh, 2008).
Meat Quality : Bahelka, Lahučký, and Kuechenmeister (2021) studied the effects of betaine on pork quality in pigs, indicating its role in improving meat characteristics (Bahelka, Lahučký, & Kuechenmeister, 2021).
Inflammation and Disease : Zhao et al. (2018) discussed the anti-inflammatory functions of betaine in various diseases, suggesting its potential therapeutic applications (Zhao, He, Wu, Li, Li, Deng, Zhu, Ren, & Peng, 2018).
Liver Protection : Heidari et al. (2018) showed that betaine protects the liver by regulating mitochondrial function and counteracting oxidative stress, highlighting its hepatoprotective properties (Heidari, Niknahad, Sadeghi, Mohammadi, Ghanbarinejad, Ommati, Hosseini, Azarpira, Khodaei, Farshad, Rashidi, Siavashpour, Najibi, Ahmadi, & Jamshidzadeh, 2018).
Microbial Biotechnology : Zou et al. (2016) reviewed the role of betaine in microorganisms, exploring its applications in microbial biotechnology (Zou, Chen, Shi, Xian, Song, & Liu, 2016).
Future Directions
Betaine has great potential for broad applications in microbial biotechnology . It can act as a stress protectant or methyl donor for the biosynthesis of complex secondary metabolites such as a variety of vitamins, coenzymes, and antibiotics . Due to its low cost, high tolerability, and efficacy, betaine is suggested as a promising therapeutic for clinical use to treat diseases .
properties
IUPAC Name |
2-(trimethylazaniumyl)acetate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRLXNBGZBREL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049421 | |
Record name | Betaine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Acros Organics MSDS] | |
Record name | Betaine monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20325 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Betaine monohydrate | |
CAS RN |
590-47-6 | |
Record name | Betaine monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betaine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (carboxymethyl)trimethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAINE HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPU0ITR2BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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